An In-depth Technical Guide to 4-(3-Thienyl)isoquinoline (CAS 112370-12-4)
An In-depth Technical Guide to 4-(3-Thienyl)isoquinoline (CAS 112370-12-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The confluence of heterocyclic scaffolds in medicinal chemistry often yields compounds with remarkable biological activities. 4-(3-Thienyl)isoquinoline, a molecule integrating the isoquinoline framework with a thiophene moiety, represents a compelling area of study. The isoquinoline core is a well-established pharmacophore present in numerous natural alkaloids and synthetic drugs, exhibiting a wide array of biological effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The addition of a thienyl group, a bioisostere for the phenyl ring, can modulate the compound's physicochemical properties and target interactions, potentially leading to novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-(3-Thienyl)isoquinoline, serving as a foundational resource for researchers in drug discovery and development.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental conditions.
| Property | Value | Source |
| CAS Number | 112370-12-4 | Commercial Supplier Data |
| Molecular Formula | C₁₃H₉NS | Calculated |
| Molecular Weight | 211.28 g/mol | Calculated |
| Appearance | Off-White to Light Yellow Solid | Inferred from related compounds |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[3] | Inferred from isoquinoline properties[3] |
Synthesis and Mechanistic Insights
The construction of the 4-(3-thienyl)isoquinoline scaffold can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as a robust and versatile method for forming the C-C bond between the isoquinoline core and the thienyl moiety. This reaction offers high functional group tolerance and generally proceeds with high yields.
A plausible and efficient synthetic route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-haloisoquinoline (such as 4-bromoisoquinoline) with thiophene-3-boronic acid or its corresponding pinacol ester.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Conceptual workflow for the synthesis of 4-(3-Thienyl)isoquinoline via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure based on established methods for similar Suzuki-Miyaura cross-coupling reactions. Optimization of reaction conditions may be necessary to achieve the highest yields.
Materials:
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4-Bromoisoquinoline
-
Thiophene-3-boronic acid
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Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
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Potassium Carbonate (K₂CO₃)
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1,4-Dioxane
-
Water (degassed)
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Ethyl acetate
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Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoisoquinoline (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq.) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(3-thienyl)isoquinoline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.
-
Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.
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Solvent System: A mixture of an organic solvent like dioxane and water is commonly used to dissolve both the organic substrates and the inorganic base. Degassing the solvents removes dissolved oxygen.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the isoquinoline and thiophene rings will exhibit characteristic coupling patterns. The singlet for the proton at the C1 position of the isoquinoline ring is anticipated to be at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will display 13 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment within the aromatic systems.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 211.28. Fragmentation patterns may involve the loss of the thienyl group or cleavage of the isoquinoline ring system.
Potential Applications in Drug Discovery
The 4-(3-thienyl)isoquinoline scaffold holds significant promise for the development of novel therapeutic agents due to the established biological activities of both the isoquinoline and thiophene moieties.
Signaling Pathway Perturbation Potential:
Caption: Potential molecular targets and cellular outcomes of 4-(3-Thienyl)isoquinoline derivatives.
Isoquinoline derivatives have been extensively studied for their wide-ranging pharmacological activities.[3][4][5] These include:
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Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs exhibit potent cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action often involve the inhibition of key enzymes like topoisomerases or the disruption of microtubule dynamics, leading to apoptosis and cell cycle arrest.
-
Antimicrobial and Antiviral Activity: The isoquinoline scaffold is found in several natural products with antimicrobial and antiviral properties.[6]
-
Anti-inflammatory Effects: Certain isoquinoline derivatives have demonstrated anti-inflammatory activity, suggesting their potential in treating inflammatory disorders.[4]
The incorporation of the thienyl group can enhance these activities or introduce new pharmacological profiles. Thiophene-containing compounds are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. Therefore, 4-(3-thienyl)isoquinoline and its derivatives represent a promising class of compounds for further investigation in various therapeutic areas.
Future Directions
The lack of extensive published data on 4-(3-thienyl)isoquinoline highlights a significant opportunity for further research. Key areas for future investigation include:
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Definitive Synthesis and Characterization: A detailed study reporting the optimized synthesis, purification, and comprehensive spectroscopic and physicochemical characterization of 4-(3-thienyl)isoquinoline is warranted.
-
Biological Screening: A broad-based biological screening of this compound against a panel of cancer cell lines, microbial strains, and viral assays would be a valuable first step in elucidating its therapeutic potential.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives with substitutions on both the isoquinoline and thiophene rings would provide crucial insights into the structure-activity relationships and guide the design of more potent and selective compounds.
References
-
Awuah, E., & Capretta, A. (2010). A more practical and efficient route to C1- and C4-substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones. Journal of Organic Chemistry, 75(16), 5627-5634. Available from: [Link]
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FooDB. (2010). Showing Compound Isoquinoline (FDB012557). Available from: [Link]
- Google Patents. (n.d.). CN114573569A - Preparation method of isoquinoline compounds.
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International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central. Available from: [Link]
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Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available from: [Link]
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ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]
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ResearchGate. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available from: [Link]
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SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Available from: [Link]
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Taylor & Francis Online. (n.d.). Isoquinoline alkaloids of Isopyrum thalictroides L.. Available from: [Link]
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Ukrainian Bioorganic Journal. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]
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